molecular formula C19H19NO4S B2718573 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034414-51-0

2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2718573
CAS No.: 2034414-51-0
M. Wt: 357.42
InChI Key: SURBTBNVKNXGDZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzyl chloride with an amine to form the benzylamine intermediate.

    Sulfonamide Formation: The benzylamine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.

    Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-3-yl)benzyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-methoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the presence of both the ethoxy group and the furan ring, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-ethoxy-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-2-24-18-5-3-4-6-19(18)25(21,22)20-13-15-7-9-16(10-8-15)17-11-12-23-14-17/h3-12,14,20H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURBTBNVKNXGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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